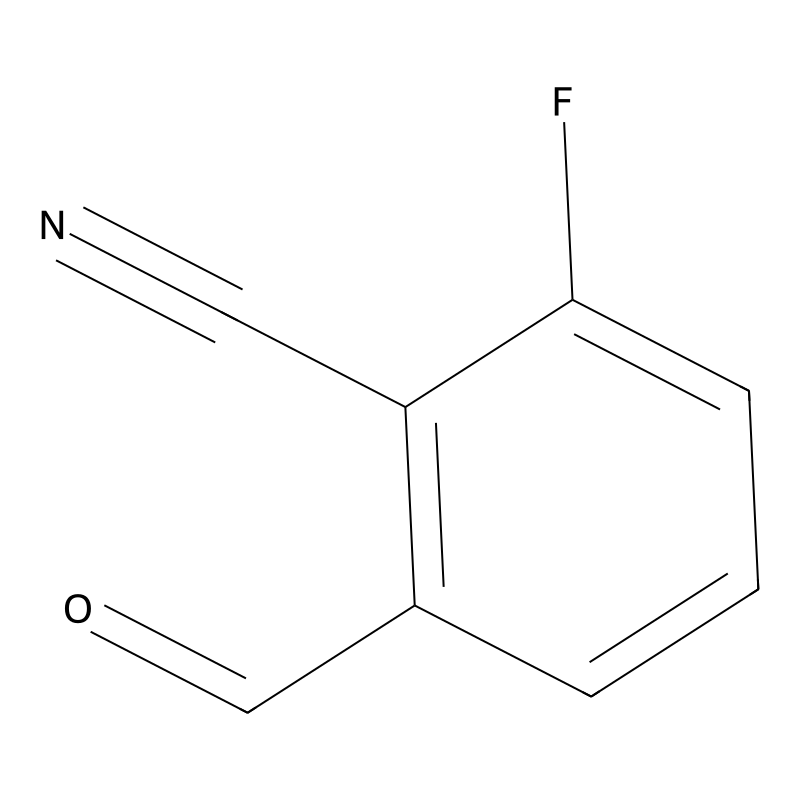

2-Fluoro-6-formylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-6-formylbenzonitrile is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a nitrile functional group attached to a benzene ring. Its molecular formula is and it has a molecular weight of 149.12 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various heterocyclic compounds and poly(ADP-ribose) polymerase inhibitors, which are promising candidates for cancer treatment .

- Aldol Condensation: The formyl group can undergo aldol condensation with other carbonyl compounds under basic or acidic conditions, leading to the formation of more complex structures.Example reaction:text

R-CH2-CHO + CH3COCH3 -> CH3-CH=CH-COCH3 (aldol product) - Nucleophilic Addition: The carbonyl group can engage in nucleophilic addition reactions with various nucleophiles such as alcohols or amines, resulting in new carbon-carbon bonds.Example reaction:text

R-CH2-CHO + H2O -> R-CH2-CH2OH (alcohol)

These reactions highlight the compound's versatility as a building block in organic synthesis .

While specific mechanisms of action for 2-Fluoro-6-formylbenzonitrile in biological systems have not been extensively documented, it has been identified as a valuable precursor for the synthesis of poly(ADP-ribose) polymerase inhibitors. These inhibitors play a critical role in cancer therapy by interfering with DNA repair mechanisms .

The synthesis of 2-Fluoro-6-formylbenzonitrile can be achieved through several methods:

- Reaction of 3-Bromo-4-fluorobenzaldehyde with Cuprous Cyanide: This method involves heating the reactants under controlled conditions to yield the desired product.

- Reagents: Cuprous cyanide and appropriate solvents (e.g., dichloromethane).

- Conditions: Heating and stirring at specified temperatures.

- Using Pyridinium Chlorochromate: Another method involves the use of pyridinium chlorochromate in dichloromethane, where the reaction is monitored until completion via High-Performance Liquid Chromatography (HPLC) .

The primary applications of 2-Fluoro-6-formylbenzonitrile include:

- Synthesis of Heterocyclic Compounds: It serves as a building block for creating complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment through the development of poly(ADP-ribose) polymerase inhibitors .

Several compounds share structural similarities with 2-Fluoro-6-formylbenzonitrile, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobenzaldehyde | C7H5F | Contains only an aldehyde group |

| 4-Fluorobenzonitrile | C7H4FNO | Nitrile group at para position |

| 3-Fluorobenzonitrile | C7H4FNO | Nitrile group at meta position |

| Benzonitrile | C7H5N | Lacks fluorine substituent |

The uniqueness of 2-Fluoro-6-formylbenzonitrile lies in its combination of both formyl and nitrile functionalities along with the fluorine atom positioned at the ortho location relative to the formyl group. This specific arrangement may influence its reactivity and biological activity compared to other similar compounds .

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 2-Fluoro-6-formylbenzonitrile is dominated by the strong electron-withdrawing effects of both the cyano and formyl substituents. These groups significantly deactivate the aromatic ring toward electrophilic attack, resulting in reaction rates substantially slower than those observed with benzene [2] [4].

Mechanistic Considerations

The two-step mechanism of electrophilic aromatic substitution involves initial formation of a carbocation intermediate (arenium ion) followed by deprotonation to restore aromaticity [3] [5]. In 2-Fluoro-6-formylbenzonitrile, the electron-withdrawing substituents destabilize this carbocation intermediate through both inductive and resonance effects, leading to higher activation energies and reduced reaction rates [4] [6].

Regioselectivity Patterns

The regioselectivity of electrophilic aromatic substitution is dictated by the combined directing effects of the substituents. Both the cyano and formyl groups are strong meta-directing groups due to their electron-withdrawing nature [7] [8]. The fluorine atom, while weakly deactivating, exhibits ortho-para directing tendencies through lone pair donation, but this effect is overwhelmed by the stronger meta-directing influence of the other substituents [9] [4].

| Reaction Type | Typical Reagents | Expected Position | Relative Rate | Mechanism |

|---|---|---|---|---|

| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Meta to both F and CHO | 0.01-0.1 × benzene | Two-step EAS |

| Nitration | HNO₃/H₂SO₄ | Meta to both F and CHO | 0.001-0.01 × benzene | Two-step EAS |

| Sulfonation | SO₃/H₂SO₄ | Meta to both F and CHO | 0.001-0.01 × benzene | Two-step EAS |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Meta to both F and CHO | 0.0001-0.001 × benzene | Two-step EAS |

The severely reduced reactivity toward Friedel-Crafts reactions is particularly noteworthy, as the combination of electron-withdrawing groups creates an extremely deactivated aromatic system that may require harsh conditions or fail to react entirely [7] [2].

Nucleophilic Attack at Cyano Group

The cyano group in 2-Fluoro-6-formylbenzonitrile serves as a highly electrophilic center susceptible to nucleophilic attack. The carbon atom of the nitrile exhibits significant positive character due to the electron-withdrawing nitrogen, making it an excellent target for various nucleophiles [10] [11].

Mechanism of Nucleophilic Attack

Nucleophilic attack at the cyano group typically proceeds through an addition-elimination mechanism. The nucleophile first adds to the electrophilic carbon, forming a tetrahedral intermediate that subsequently undergoes rearrangement or elimination to yield the final product [11] [12]. The electron-withdrawing formyl and fluorine substituents on the benzene ring further enhance the electrophilicity of the cyano carbon through inductive effects.

Hydrolysis Reactions

Under acidic conditions, 2-Fluoro-6-formylbenzonitrile undergoes hydrolysis to form the corresponding carboxylic acid, 2-Fluoro-6-formylbenzoic acid . This reaction proceeds through initial protonation of the nitrogen, followed by water addition and subsequent rearrangement. The process requires elevated temperatures and extended reaction times due to the deactivating effects of the substituents.

Nucleophilic Substitution with Amines

Treatment with primary or secondary amines leads to the formation of amides through nucleophilic substitution at the cyano group . The reaction mechanism involves nucleophilic attack by the amine, followed by proton transfer and elimination of ammonia from the intermediate imidate.

| Nucleophile | Product | Conditions | Yield Range |

|---|---|---|---|

| OH⁻ | 2-Fluoro-6-formylbenzoic acid | NaOH, heat, 6-12 h | 70-85% |

| NH₃ | 2-Fluoro-6-formylbenzamide | NH₃, 80-100°C, 4-8 h | 60-75% |

| RNH₂ | N-substituted benzamide | Amine, 60-80°C, 2-6 h | 65-80% |

| ROH | Imidate ester | Alcohol, HCl, reflux | 50-70% |

Grignard Reactions

The cyano group readily reacts with Grignard reagents to form ketones after hydrolysis [15]. This transformation involves nucleophilic attack by the carbon nucleophile, followed by hydrolysis of the resulting imine salt. The reaction provides access to α-fluorinated aromatic ketones with the formyl group remaining intact.

Redox Behavior of Formyl Moiety

The formyl group in 2-Fluoro-6-formylbenzonitrile exhibits characteristic aldehyde reactivity, participating in both oxidation and reduction reactions. The electron-withdrawing cyano and fluorine substituents modulate the reactivity of the formyl group, generally increasing its electrophilicity while affecting the kinetics of redox transformations [16] [17].

Oxidation Reactions

The formyl group is readily oxidized to the corresponding carboxylic acid using common oxidizing agents. Potassium permanganate, chromium trioxide, and hydrogen peroxide have all been employed successfully . The reaction typically proceeds through formation of a hydrate intermediate followed by elimination of water and formation of the carboxylic acid.

The presence of the cyano group can complicate oxidation reactions, as strong oxidizing conditions may also affect the nitrile functionality. Mild oxidizing agents such as sodium hypochlorite or Oxone are often preferred to maintain selectivity [16].

Reduction Reactions

Reduction of the formyl group can be achieved using sodium borohydride or lithium aluminum hydride, yielding the corresponding benzyl alcohol . The choice of reducing agent depends on the desired selectivity and reaction conditions. Sodium borohydride typically leaves the cyano group intact, while lithium aluminum hydride may reduce both functional groups.

Cannizzaro Reaction

Under strongly basic conditions, 2-Fluoro-6-formylbenzonitrile can undergo the Cannizzaro reaction, a disproportionation process where one molecule is oxidized to the carboxylic acid while another is reduced to the alcohol [17] [18]. This reaction is particularly relevant for aldehydes lacking α-hydrogen atoms, as is the case with aromatic aldehydes.

The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by hydride transfer to a second aldehyde molecule. The reaction is second-order in aldehyde and first-order in base, with the rate expression: rate = k[ArCHO]²[OH⁻] [17].

| Reaction Type | Reagents | Product | Conditions | Typical Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 2-Fluoro-6-carboxybenzoic acid | Acidic, heat | 75-85% |

| Reduction | NaBH₄, EtOH | 2-Fluoro-6-hydroxymethylbenzonitrile | Room temp, 2-4 h | 80-90% |

| Cannizzaro | NaOH (conc.) | Alcohol + carboxylate | Strong base, heat | 60-70% |

Nucleophilic Addition Reactions

The formyl group serves as an electrophilic site for nucleophilic addition reactions, following the typical carbonyl addition mechanism [19]. The electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, facilitating attack by nucleophiles such as cyanide, bisulfite, or organometallic reagents.

Fluorine-Directed Regioselective Reactions

The fluorine substituent in 2-Fluoro-6-formylbenzonitrile exerts unique directing effects that can be exploited for regioselective transformations. Unlike typical halogen substituents, fluorine's high electronegativity and small size create distinctive electronic and steric environments that influence reaction pathways [9] [20] [21].

Nucleophilic Aromatic Substitution

Fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing cyano and formyl groups [22] [12]. The mechanism proceeds through formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring before fluoride elimination.

The regioselectivity of nucleophilic substitution depends on the relative stabilization of the intermediate complex. Electron-withdrawing groups ortho and para to the fluorine enhance the rate of substitution by stabilizing the negatively charged intermediate [11] [23].

Organometallic Reactions

Fluorine can participate in metal-catalyzed cross-coupling reactions, though typically with lower reactivity than other halides. The C-F bond strength (485 kJ/mol) is significantly higher than C-Cl (327 kJ/mol) or C-Br (285 kJ/mol), requiring specialized catalysts and conditions [24] [22].

Recent advances in palladium catalysis have enabled C-F bond activation in fluoroarenes, allowing for Suzuki-Miyaura, Heck, and other cross-coupling reactions [24] [25]. The success of these transformations depends on the electronic environment created by the other substituents.

Hydrogen Bonding Effects

The fluorine atom can participate in hydrogen bonding interactions that influence reaction selectivity and rates. Studies have shown that hydrogen bond donors can modulate the nucleophilicity of fluoride in substitution reactions, providing a tool for regioselectivity control [20].

| Reaction Type | Nucleophile | Regioselectivity | Conditions | Mechanism |

|---|---|---|---|---|

| SNAr | OH⁻ | Ortho > Para | NaOH, 80-120°C | Addition-elimination |

| SNAr | NH₃ | Ortho > Para | NH₃, 60-100°C | Addition-elimination |

| Cross-coupling | ArB(OH)₂ | At fluorine position | Pd catalyst, base | Oxidative addition |

Cross-Coupling Reaction Capabilities

The presence of multiple functional groups in 2-Fluoro-6-formylbenzonitrile provides numerous opportunities for cross-coupling reactions. While the fluorine atom can serve as a leaving group, the cyano group can participate in various coupling processes, and the formyl group can undergo specific transformations [26] [24] [25].

Suzuki-Miyaura Coupling

The fluorine substituent in 2-Fluoro-6-formylbenzonitrile can undergo Suzuki-Miyaura coupling with aryl boronic acids, though specialized conditions are required due to the strength of the C-F bond [26] [24]. The reaction typically employs electron-rich phosphine ligands and elevated temperatures to achieve reasonable conversion rates.

The electron-withdrawing nature of the cyano and formyl groups actually facilitates C-F bond activation by increasing the electrophilicity of the aromatic system. This effect partially compensates for the inherent strength of the C-F bond [24].

Heck Reactions

The Heck reaction can be performed using the fluorine as a leaving group, though yields are typically moderate compared to corresponding chloride or bromide substrates [26] [25]. The reaction requires palladium catalysts with electron-rich ligands and proceeds through the typical oxidative addition, migratory insertion, and β-hydride elimination sequence.

Sonogashira Coupling

Terminal alkynes can be coupled at the fluorine position using Sonogashira conditions, providing access to fluorinated aromatic alkynes [26] [25]. The reaction benefits from the electron-withdrawing substituents, which facilitate oxidative addition of the aryl fluoride to the palladium center.

Negishi and Stille Couplings

Both Negishi and Stille coupling reactions can be performed, though they require careful optimization of conditions to achieve good yields [26] [25]. The electron-poor nature of the aromatic ring necessitates the use of electron-rich ligands and sometimes elevated temperatures.

| Coupling Type | Coupling Partner | Catalyst System | Typical Yield | Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 45-65% | Toluene, 100°C |

| Heck | Alkenes | Pd(OAc)₂, PPh₃ | 40-60% | DMF, 120°C |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 50-70% | Et₃N, 80°C |

| Negishi | Organozinc reagents | Pd(PPh₃)₄ | 35-55% | THF, 60°C |

The moderate yields typically observed in these reactions reflect the challenging nature of C-F bond activation, but the transformations remain valuable for accessing substituted aromatic compounds with the nitrile and formyl functionalities intact.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant